1-Bromo-3-ethoxy-3-methylbutan-2-ol
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Overview
Description
1-Bromo-3-ethoxy-3-methylbutan-2-ol is an organic compound with the molecular formula C7H15BrO2. It is a brominated alcohol that features both an ethoxy group and a methyl group attached to a butanol backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethoxy-3-methylbutan-2-ol can be synthesized through the bromination of 3-ethoxy-3-methylbutan-2-ol. The reaction typically involves the use of a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-ethoxy-3-methylbutan-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Oxidation: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at moderate temperatures.
Oxidation: Conducted in acidic or basic media depending on the oxidizing agent used.
Reduction: Performed under anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Bromo-3-ethoxy-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethoxy-3-methylbutan-2-ol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
1-Bromo-3-ethoxy-3-methylbutan-2-ol can be compared with other brominated alcohols and ethers:
1-Bromo-3-methylbutan-2-ol: Lacks the ethoxy group, resulting in different reactivity and applications.
3-Bromo-3-methylbutan-2-ol: Similar structure but without the ethoxy group, leading to variations in chemical behavior.
1-Bromo-2-ethoxyethane: A simpler ether with different physical and chemical properties.
The presence of both the ethoxy and methyl groups in this compound makes it unique and influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-3-ethoxy-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2/c1-4-10-7(2,3)6(9)5-8/h6,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTISYSBVAQBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C(CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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